13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester

説明

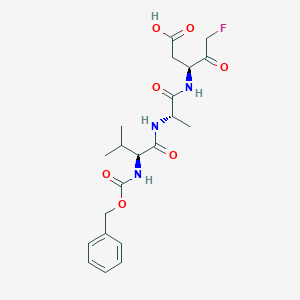

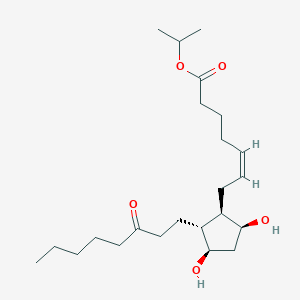

13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester is a more lipid soluble derivative of 13,14-dihydro-15-keto PGF 2α . It is the first substantially accumulating metabolite of PGF2α, formed from 15-keto-PGF2α via the 15-hydroxy prostaglandin dehydrogenase pathway .

Synthesis Analysis

The synthesis of 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester involves the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase . This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .Molecular Structure Analysis

The molecular formula of 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester is C20H34O5 . The molecular weight is 354.48 .Chemical Reactions Analysis

The chemical reaction that leads to the formation of 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester involves the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase . This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .Physical And Chemical Properties Analysis

The physical and chemical properties of 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester include a density of 1.1±0.1 g/cm3, a boiling point of 543.0±40.0 °C at 760 mmHg, and a flash point of 296.2±23.8 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 13 freely rotating bonds .科学的研究の応用

Reproductive Biology

This compound is an endogenous metabolite found in blood and has been used in studies related to pregnancy. It plays a role in reproductive physiology and can be used to understand the biochemical pathways involved in gestation .

Aquatic Biology

In aquatic species like goldfish and Atlantic salmon, this compound is a critical component of the postovulatory pheromone system. It stimulates olfactory receptors in male fish, which is essential for species-specific reproductive behavior .

Respiratory Research

Research involving guinea pigs has shown that aerosols of this compound can affect eosinophil content in bronchoalveolar lavage fluid or blood, indicating its potential use in studying respiratory conditions .

Ophthalmology

Although less active than PGF2α, this compound has been studied for its effects on intraocular pressure in rabbits, suggesting potential applications in eye health research .

Metabolic Pathways

It is the first substantially accumulating metabolite of PGF2α formed via the 15-hydroxy prostaglandin dehydrogenase pathway. Understanding its role could provide insights into prostaglandin metabolism .

Non-Invasive Pregnancy Markers

In felid species like the Iberian lynx, measuring levels of this compound has been proposed as a non-invasive marker for pregnancy, which could be beneficial for conservation efforts and managing captive breeding programs .

作用機序

Target of Action

The primary target of 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester is the prostaglandin F2α receptor . This receptor plays a crucial role in various physiological processes, including the regulation of inflammation and the induction of labor .

Mode of Action

The compound interacts with its target by binding to the prostaglandin F2α receptor. This binding triggers a series of intracellular events, leading to the activation of various signaling pathways . The exact nature of these changes depends on the specific cellular context and the presence of other signaling molecules .

Biochemical Pathways

The compound affects several biochemical pathways. It is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase, which must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase . These pathways have downstream effects on various physiological processes, including inflammation and labor induction .

Pharmacokinetics

As an endogenous metabolite, it is likely to be well-absorbed and distributed throughout the body . Its metabolism likely involves enzymatic processes, and it is probably excreted via the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific context. For example, in the context of pregnancy, it can induce labor by stimulating uterine contractions . In other contexts, it may have anti-inflammatory effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 13,14-Dihydro-15-keto prostaglandin F2alpha isopropyl ester. For example, factors such as pH and temperature can affect the compound’s stability and activity . Additionally, the presence of other signaling molecules can modulate its effects .

特性

IUPAC Name |

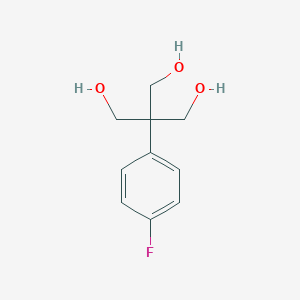

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,17,19-22,25-26H,4-5,7-8,10-16H2,1-3H3/b9-6-/t19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEIMGKBZAEAEM-KKWQAXMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。